2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane
Description
Contextualization of Substituted Aromatic Systems in Advanced Organic Synthesis
Substituted aromatic systems are fundamental components in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The nature and position of substituents on an aromatic ring profoundly influence its chemical reactivity and physical properties. beilstein-archives.org Substituents can be classified as activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution compared to benzene (B151609) itself. nih.gov They also direct incoming electrophiles to specific positions (ortho, meta, or para), a concept critical for regioselective synthesis. uzh.ch
The compound in focus is a prime example of a polysubstituted aromatic system where the interplay between the electronic effects of the bromo, phenylmethoxy, and dioxolane-2-yl groups dictates the reactivity of the aromatic ring. Such systems are invaluable as they serve as pre-functionalized platforms, enabling chemists to build molecular complexity efficiently without having to introduce these functional groups later in a synthetic sequence.
Strategic Utility of Dioxolane and Phenylmethoxy Protective Groups
In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This is the role of protecting groups. The subject compound strategically employs two common and robust protecting groups: the 1,3-dioxolane (B20135) and the phenylmethoxy (commonly known as benzyl) group.
The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functional group from which it is derived. Cyclic acetals like dioxolanes are formed by the acid-catalyzed reaction of an aldehyde or ketone with a diol, typically ethylene (B1197577) glycol. guidechem.com This protection is crucial as aldehydes are susceptible to oxidation, reduction, and nucleophilic attack. The dioxolane group is stable under a wide range of conditions, including those involving bases, organometallic reagents, and many oxidizing and reducing agents. It can be readily removed to regenerate the aldehyde via acid-catalyzed hydrolysis. acs.org
The phenylmethoxy group , more commonly referred to as a benzyl (B1604629) ether (Bn), is used to protect the hydroxyl group of a phenol (B47542). iucr.org It is typically installed via a Williamson ether synthesis, reacting the phenol with a benzyl halide (like benzyl bromide) in the presence of a base. sigmaaldrich.com The benzyl group is known for its stability across a broad spectrum of acidic and basic conditions, making it a highly versatile protecting group. sigmaaldrich.com Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the carbon-oxygen bond to yield the free phenol and toluene (B28343).
The combined use of these two protecting groups allows for selective reactions at other sites of the molecule, particularly at the carbon-bromine bond.
| Protecting Group | Protected Functionality | Typical Formation | Common Deprotection Method | Stability |
| 1,3-Dioxolane | Aldehyde (or Ketone) | Ethylene glycol, acid catalyst | Acid-catalyzed hydrolysis | Stable to bases, nucleophiles, organometallics, hydrides |
| Phenylmethoxy (Benzyl) | Alcohol (or Phenol) | Benzyl bromide, base | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Stable to most acids and bases, many redox reagents |
Role of Aromatic Halogens in Versatile Synthetic Pathways
The bromine atom on the aromatic ring is not merely a substituent; it is a key functional handle for a multitude of powerful synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. Aryl halides are common electrophiles in reactions such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings. uzh.chresearchgate.net
In these reactions, a palladium or other transition metal catalyst facilitates the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the halogen. researchgate.net For instance, in a Suzuki-Miyaura coupling, the aryl bromide can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new biaryl structure. researchgate.net The general reactivity trend for aryl halides in these oxidative addition steps is C-I > C-Br > C-Cl, making aryl bromides like the title compound highly reliable and reactive substrates. researchgate.net This capability to precisely form new bonds makes the aromatic bromine atom an essential feature for building complex molecular scaffolds from simpler precursors.
Overview of Research Trajectories and Methodological Approaches
The specific structure of 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane positions it as an ideal intermediate in linear or convergent synthetic strategies. A typical research trajectory involving this compound would leverage its trifunctional nature in a stepwise manner.
A plausible synthetic sequence would begin with a cross-coupling reaction. For example, a Suzuki-Miyaura reaction could be employed to replace the bromine atom with a new aryl or alkyl group. During this step, the dioxolane and phenylmethoxy groups remain intact, protecting the aldehyde and phenol functionalities from the reaction conditions.
Following the successful formation of the new carbon-carbon bond, the protecting groups can be selectively removed. Treatment with a mild acid would hydrolyze the dioxolane, revealing the aldehyde group. This aldehyde could then be used in subsequent reactions such as a Wittig reaction, reductive amination, or oxidation to a carboxylic acid. Alternatively, or in a subsequent step, the phenylmethoxy group could be cleaved via hydrogenolysis to unmask the phenolic hydroxyl group. This phenol could then be engaged in etherification, esterification, or other reactions.
This methodological approach—(1) C-C bond formation at the bromine site, followed by (2) sequential or simultaneous deprotection and further functionalization of the aldehyde and phenol—highlights the compound's role as a versatile linchpin in the synthesis of complex, polysubstituted aromatic products, such as those investigated for applications in medicinal chemistry and materials science. iucr.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-5-phenylmethoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZYIWHDWNAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Bromo 5 Phenylmethoxy Phenyl 1,3 Dioxolane
Retrosynthetic Analysis and Key Disconnections for the Chemical Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursors. amazonaws.com This process is guided by identifying strategic bonds that can be disconnected, corresponding to reliable forward reactions. youtube.com
The 1,3-dioxolane (B20135) functional group is a common protecting group for aldehydes and ketones, formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.orgthieme-connect.de This protective strategy is reversible, making the C-O bonds of the dioxolane ring a logical point for disconnection. researchgate.net The strategic cleavage of the 1,3-dioxolane ring in the target molecule reveals 2-bromo-5-(phenylmethoxy)benzaldehyde as the immediate precursor. This disconnection simplifies the structure by removing the cyclic acetal (B89532) and exposing a key functional group for the synthesis.
The phenylmethoxy group, also known as a benzyl (B1604629) ether, is a widely used protecting group for hydroxyl functionalities due to its stability under various conditions and its susceptibility to cleavage under specific, mild protocols. organic-chemistry.org The disconnection of the C-O ether bond in 2-bromo-5-(phenylmethoxy)benzaldehyde points to two simpler building blocks: 2-bromo-5-hydroxybenzaldehyde (B121625) and a benzylating agent, such as benzyl bromide. This disconnection corresponds to a Williamson ether synthesis in the forward direction, a robust and versatile method for forming ethers. masterorganicchemistry.com
The bromine atom on the aromatic ring is not just a static feature of the molecule but also a versatile synthetic handle. In retrosynthetic terms, its presence suggests an electrophilic aromatic substitution, specifically bromination, as a key step in the synthesis. researchgate.net This allows for the disconnection of the C-Br bond, leading back to a simpler precursor, 3-hydroxybenzaldehyde (B18108). The bromine atom can be strategically introduced, and its position is dictated by the directing effects of the existing hydroxyl and aldehyde groups. Furthermore, in more complex syntheses, this aryl bromide could serve as a reactive site for cross-coupling reactions, further highlighting its role as a strategic element. nih.gov
Precursor Synthesis and Building Block Derivatization Approaches
The successful construction of 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane is contingent upon the efficient synthesis of its key precursors.
The primary precursor, 2-bromo-5-hydroxybenzaldehyde, is typically synthesized via the regioselective bromination of 3-hydroxybenzaldehyde. The hydroxyl group is an activating, ortho-para directing group, while the aldehyde is a deactivating, meta-directing group. This combination of directing effects favors the introduction of the bromine atom at the C2 position, ortho to the hydroxyl group. researchgate.nettandfonline.com The reaction is commonly carried out using molecular bromine in a suitable solvent like dichloromethane (B109758) or acetic acid. tandfonline.comchemicalbook.com
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| 3-hydroxybenzaldehyde | Bromine (Br₂) | Dichloromethane | 35-38°C | 63% | chemicalbook.comchemicalbook.com |
| 3-hydroxybenzaldehyde | Bromine (Br₂) | Glacial Acetic Acid | 22°C | 55% | tandfonline.com |
An alternative route involves the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466) using a strong Lewis acid like boron tribromide, which can afford the desired product in high yield. chemicalbook.com
The formation of the phenylmethoxy ether linkage is accomplished through the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from 2-bromo-5-hydroxybenzaldehyde by treatment with a base, which then reacts with a benzyl halide. Benzyl bromide is a commonly used reagent for this purpose due to its high reactivity. It can be prepared from benzyl alcohol or is readily available commercially. The reaction is typically performed in the presence of a base such as potassium carbonate in a polar aprotic solvent. nih.gov
| Phenol (B47542) | Benzylating Agent | Base | Solvent | Reaction Type | Reference |
| 2-bromo-5-hydroxybenzaldehyde | Benzyl bromide | Potassium Carbonate (K₂CO₃) | Acetone | Williamson Ether Synthesis | organic-chemistry.orgnih.gov |
Carbonyl Precursors for 1,3-Dioxolane Formation
The formation of the 1,3-dioxolane ring, a cyclic acetal, proceeds from a corresponding carbonyl compound. For the synthesis of this compound, the immediate and essential carbonyl precursor is 2-Bromo-5-(phenylmethoxy)benzaldehyde . This aldehyde contains the core aromatic structure with the necessary substituents, minus the protected carbonyl group.
The synthesis of this precursor itself involves multiple steps, typically starting from more fundamental building blocks like 3-hydroxybenzaldehyde. The strategic selection and synthesis of this specific aldehyde are critical as its purity and yield directly impact the efficiency of the subsequent dioxolane formation step. The aldehyde's carbonyl group provides the electrophilic site for the nucleophilic attack by the diol, leading to the formation of the acetal.
Forward Synthesis Strategies and Reaction Optimization
Formation of the Phenylmethoxy Ether Linkage: Methodological Considerations
The introduction of the phenylmethoxy (or benzyloxy) group is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic phenoxide, which then attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride.
Starting with 3-hydroxybenzaldehyde, the phenolic hydroxyl group is deprotonated using a suitable base. The choice of base and solvent is crucial to optimize the reaction and minimize side reactions.
Table 1: Methodological Comparison for Phenylmethoxy Ether Linkage Formation
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 3-Hydroxybenzaldehyde | 2-Bromo-5-hydroxybenzaldehyde |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Alkylating Agent | Benzyl Bromide | Benzyl Chloride |
| Solvent | Acetone or DMF | Dry THF or DMF |
| Typical Conditions | Reflux | 0 °C to room temperature |
| Advantages | Milder conditions, readily available reagents. | Stronger base ensures complete deprotonation, potentially higher yields. |
| Disadvantages | May require longer reaction times. | NaH is highly reactive and requires anhydrous conditions. |
The reaction of a hydroxybenzaldehyde with a phenacyl bromide can be catalyzed by triethylamine (B128534) in a micellar medium. orientjchem.org This methodology highlights the nucleophilic substitution mechanism where the phenolate (B1203915) attacks the carbon alpha to the bromide, displacing the bromide leaving group. orientjchem.org
1,3-Dioxolane Ring Formation: Catalytic and Non-Catalytic Strategies
The formation of the 1,3-dioxolane ring is a protective measure for the aldehyde functional group. This reaction involves treating the carbonyl precursor, 2-Bromo-5-(phenylmethoxy)benzaldehyde, with ethylene glycol.
Catalytic Strategies: This transformation is most commonly achieved using an acid catalyst to activate the carbonyl group, making it more susceptible to nucleophilic attack by the diol. organic-chemistry.orgnih.gov A variety of Brønsted and Lewis acids can be employed.
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a standard catalyst. The reaction is typically performed in a solvent like toluene (B28343), and water is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the product. organic-chemistry.org
Lewis Acids: Catalysts such as cerium(III) trifluoromethanesulfonate (B1224126) can efficiently convert carbonyl compounds to their cyclic acetals under mild conditions. organic-chemistry.org
Solid Catalysts: Montmorillonite K10, a type of clay, has been used as a catalyst for the synthesis of 1,3-dioxolanes from aldehydes and diols, offering good yields and short reaction times. nih.gov
Non-Catalytic Strategies: While less common for simple aldehydes, certain highly activated carbonyls might react with diols under high-temperature conditions without a catalyst, though this is generally inefficient. For the synthesis of the target compound, catalytic methods are overwhelmingly preferred for their efficiency and milder reaction conditions.
Table 2: Comparison of Catalysts for 1,3-Dioxolane Formation
| Catalyst | Reaction Conditions | Advantages |
|---|---|---|
| p-Toluenesulfonic Acid (p-TsOH) | Toluene, reflux with Dean-Stark trap | Standard, effective, and well-documented. |
| Iodine (I₂) | Neutral, aprotic conditions | Mild, avoids strongly acidic media. organic-chemistry.org |
Regioselective Bromination Methodologies
The introduction of a bromine atom at the C-2 position of the phenyl ring requires careful control of regioselectivity. The directing effects of the substituents already on the ring—the aldehyde (or dioxolane) and the phenylmethoxy group—are paramount.
The phenylmethoxy group is a strongly activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. When brominating 5-(phenylmethoxy)benzaldehyde, the powerful ortho-, para-directing effect of the phenylmethoxy group dominates. The positions ortho to the ether (C-4 and C-6) and para (C-2) are activated. However, the C-2 position is sterically less hindered and electronically favored, making it a primary site for electrophilic substitution.
Common brominating agents include:
N-Bromosuccinimide (NBS): Often used with a catalyst in a suitable solvent like acetonitrile (B52724) or methanol (B129727) for mild and selective bromination. mdpi.com
Bromine (Br₂): Can be used with a Lewis acid catalyst or in a solvent like acetic acid. Care must be taken to avoid over-bromination.
I₂O₅-KBr System: An efficient and environmentally benign system for the bromination of various aromatic compounds, including benzaldehydes, in water at room temperature with excellent regioselectivity. researchgate.net
To ensure selectivity, it is often advantageous to perform the bromination after the formation of the bulky 1,3-dioxolane group. The dioxolane can help direct the incoming electrophile and may offer some steric hindrance to prevent substitution at other positions.
Multi-Step Synthesis Design and Yield Enhancement Techniques
Etherification: Start with 3-hydroxybenzaldehyde and react it with benzyl bromide in the presence of K₂CO₃ to form 3-(phenylmethoxy)benzaldehyde. This protects the hydroxyl group and sets up the directing effects for the next step.
Bromination: Perform regioselective bromination of 3-(phenylmethoxy)benzaldehyde using a mild brominating agent like NBS. The strong ortho-, para-directing phenylmethoxy group will direct the bromine to the C-6 position (which corresponds to the C-2 position in the final product's numbering system), yielding 2-Bromo-5-(phenylmethoxy)benzaldehyde.
Dioxolane Formation: Protect the aldehyde group of 2-Bromo-5-(phenylmethoxy)benzaldehyde by reacting it with ethylene glycol and a p-TsOH catalyst to form the final product, this compound.
Yield Enhancement Techniques:
Purification at Each Step: Chromatographic purification after each reaction is essential to remove byproducts and unreacted starting materials, ensuring high-purity intermediates for the subsequent step.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst loading for each step can significantly improve yields.
Inert Atmosphere: For reactions involving sensitive reagents like strong bases or organometallics (if used in alternative routes), conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation and side reactions.
Integration of Green Chemistry Principles in the Synthesis of the Chemical Compound
Applying the principles of green chemistry can make the synthesis of this compound more sustainable and environmentally benign. rsc.orgresearchgate.net
Waste Prevention: Designing the synthetic route to have fewer steps and higher yields minimizes waste generation. nih.gov A convergent synthesis approach, where different parts of the molecule are synthesized separately and then combined, can be more efficient than a long linear sequence.
Atom Economy: The chosen reactions, such as Williamson ether synthesis and acetal formation, are substitution and addition reactions that can have good atom economy, especially if byproducts are minimized.
Use of Safer Solvents and Auxiliaries: Traditional solvents like toluene or DMF can be replaced with greener alternatives. For dioxolane formation, using a recyclable solid acid catalyst like Montmorillonite K10 can eliminate the need for a soluble acid and simplify workup. nih.gov Recent research has explored bio-based solvents like certain 1,3-dioxolane compounds themselves as reaction media. rsc.org
Catalysis: Employing catalytic reagents (e.g., p-TsOH, I₂, solid acids) is inherently greener than using stoichiometric reagents. researchgate.net Catalysts reduce the amount of chemical waste generated.
By integrating these principles, the synthesis can be made safer, more efficient, and more environmentally responsible.
Exploration of Chemical Reactivity and Transformational Pathways of 2 2 Bromo 5 Phenylmethoxy Phenyl 1,3 Dioxolane
Reactions Involving the Aromatic Bromine Moiety
The bromine atom attached to the phenyl ring of 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane is the focal point of its chemical reactivity, enabling a diverse range of transformations.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. The aryl bromide in the target molecule is an excellent substrate for these reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar aryl bromides provides a strong basis for predicting its behavior in these transformations. The dioxolane group serves as a protecting group for a carbonyl functionality, which is generally stable under the conditions of many cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For a compound like this compound, a Suzuki-Miyaura reaction would be expected to proceed efficiently.
A representative, albeit generalized, reaction is depicted below, showing the coupling with phenylboronic acid. The conditions provided are typical for such transformations and are based on established protocols for similar substrates. nih.govnih.gov
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|
Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific experimental data for this compound was not found.
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The reactivity of aryl bromides in Stille couplings is well-established, making this compound a suitable candidate. ub.edu
An illustrative Stille coupling reaction is shown below with tributyl(phenyl)stannane. The reaction conditions are based on general procedures for similar aryl bromides. nih.govresearchgate.net
Table 2: Hypothetical Stille Coupling of this compound
| Entry | Aryl Halide | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|
Note: This table is illustrative and based on general knowledge of Stille coupling reactions, as specific experimental data for this compound was not found.
The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. jk-sci.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The aryl bromide of the target molecule would be expected to readily participate in Sonogashira coupling. scirp.orgscirp.org
A representative Sonogashira coupling with phenylacetylene (B144264) is presented below. The conditions are based on standard protocols for such reactions. rsc.org
Table 3: Hypothetical Sonogashira Coupling of this compound
| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|
Note: This table is illustrative and based on general knowledge of Sonogashira coupling reactions, as specific experimental data for this compound was not found.
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. nih.gov The aryl bromide in this compound makes it a prime substrate for Negishi coupling. nih.govlookchem.com
An illustrative Negishi coupling with phenylzinc chloride is shown below. The reaction conditions are based on general procedures for similar transformations.
Table 4: Hypothetical Negishi Coupling of this compound
| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|
Note: This table is illustrative and based on general knowledge of Negishi coupling reactions, as specific experimental data for this compound was not found.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. nih.gov
In the case of this compound, the phenylmethoxy and dioxolane groups are generally considered electron-donating or weakly electron-withdrawing. Therefore, this substrate is not strongly activated towards traditional SNAr reactions under standard conditions. rsc.org For a successful SNAr reaction to occur on this substrate, it would likely require harsh reaction conditions or the use of a strong nucleophile and potentially a catalyst. The presence of electron-withdrawing groups on the phenyl ring would significantly facilitate this reaction. Without such activation, SNAr reactions on this compound are expected to be challenging. nih.gov
Directed Ortho Metalation (DoM) and Lithiation Reactions
The substitution pattern on the phenyl ring of this compound offers two primary pathways for lithiation: directed ortho metalation (DoM) via proton abstraction or lithium-halogen exchange.
Directed Ortho Metalation (DoM): The benzyloxy group (-OCH₂Ph) is a recognized directed metalation group (DMG). In principle, it can direct a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec--BuLi), to deprotonate the adjacent ortho position. In this molecule, the C6 position is ortho to the benzyloxy group. The coordination of the lithium atom to the ether oxygen facilitates the abstraction of the C6 proton, leading to an aryllithium intermediate. This species can then be trapped with various electrophiles (E+) to introduce a new substituent at the C6 position. The 1,3-dioxolane (B20135) group itself is generally considered a weak DMG and is not expected to direct the lithiation.
Lithium-Halogen Exchange: A competing and often faster reaction is the lithium-halogen exchange at the C2 position. The carbon-bromine bond can react readily with organolithium reagents, particularly n-BuLi or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) to replace the bromine atom with lithium. This pathway generates a different aryllithium intermediate, functionalized at C2. The choice between DoM and lithium-halogen exchange is often influenced by the specific organolithium reagent used and the reaction conditions. For instance, n-BuLi at very low temperatures often favors halogen exchange, while sterically hindered bases like lithium diisopropylamide (LDA) might favor deprotonation.
The reactivity of related systems, such as 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, has been shown to be controllable, where lithiation with LDA occurs at position 5, while treatment with t-BuLi can lead to double lithiation. growingscience.comresearchgate.net This demonstrates the feasibility of selective metalation on aromatic systems bearing both a bromine atom and a dioxolane group.
| Entry | Lithiation Reagent | Proposed Major Pathway | Position of Lithiation | Potential Product after Electrophilic Quench (E+) |
| 1 | n-BuLi, THF, -78 °C | Lithium-Halogen Exchange | C2 | 2-E-5-(phenylmethoxy)phenyl]-1,3-dioxolane |
| 2 | LDA, THF, -78 °C to 0 °C | Directed ortho Metalation | C6 | 2-[2-Bromo-6-E-5-(phenylmethoxy)phenyl]-1,3-dioxolane |
| 3 | sec-BuLi/TMEDA, THF, -78 °C | Directed ortho Metalation | C6 | 2-[2-Bromo-6-E-5-(phenylmethoxy)phenyl]-1,3-dioxolane |
This table presents plausible outcomes based on established principles of organolithium chemistry.
Reductive Dehalogenation and Hydrogenation Studies
The carbon-bromine bond in this compound is susceptible to reductive cleavage, a common strategy for removing halogen atoms from aromatic rings. Catalytic hydrogenation is a primary method for this transformation.
This process typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The reaction is usually conducted in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297). This method is highly efficient for the hydrodebromination of aryl bromides. Importantly, the reaction conditions are generally mild enough to preserve other functional groups. The 1,3-dioxolane acetal (B89532) and the benzyloxy ether are typically stable under neutral catalytic hydrogenation conditions. The benzyl (B1604629) group of the ether could be cleaved under more forcing hydrogenolysis conditions (e.g., higher pressure, longer reaction times, or with specific catalysts like palladium hydroxide), but selective removal of the bromine is readily achievable.
| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Result |
| 1 | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | Selective removal of bromine |
| 2 | 5% Pd/C | H₂ (1 atm), NaOAc | Methanol | 25 | Selective removal of bromine |
| 3 | Raney Nickel | H₂ (50 psi) | Ethyl Acetate | 50 | Potential for both debromination and arene hydrogenation |
Data are illustrative of typical conditions for reductive dehalogenation of aryl bromides.
Reactivity of the 1,3-Dioxolane Protecting Group
The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality of the parent molecule, 2-bromo-5-(phenylmethoxy)benzaldehyde. Its primary role is to be chemically inert under conditions that modify other parts of the molecule, yet be readily removable when the carbonyl group is needed.
Deprotection Methodologies to Regenerate Carbonyl Functionality
The most common method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. organic-chemistry.org The reaction proceeds by protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene (B1197577) glycol regenerates the aldehyde. This transformation is typically carried out using dilute aqueous solutions of strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a co-solvent such as tetrahydrofuran (B95107) (THF), acetone, or dioxane. nih.gov The reaction is often performed at room temperature or with gentle heating. The stability of the benzyloxy group and the aryl bromide under these conditions is generally high, making this a reliable deprotection strategy.
| Entry | Acid Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time |
| 1 | 2M HCl | Acetone/H₂O | 25 | 2-6 h |
| 2 | 10% H₂SO₄ (aq) | THF/H₂O | 40 | 1-4 h |
| 3 | p-Toluenesulfonic acid | Acetone/H₂O | 50 | 3-8 h |
This table outlines representative conditions for the acid-catalyzed deprotection of 2-aryl-1,3-dioxolanes.
In cases where substrates are sensitive to strong Brønsted acids, Lewis acid-mediated deprotection offers a milder alternative. organic-chemistry.org Various Lewis acids can catalyze the cleavage of the dioxolane ring under nearly neutral conditions. Reagents such as cerium(III) triflate (Ce(OTf)₃) or erbium(III) triflate (Er(OTf)₃) in wet nitromethane, or indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) in acetone, have proven effective for deprotecting acetals and ketals. organic-chemistry.org These methods often exhibit high chemoselectivity, leaving other acid-sensitive groups intact. The mechanism is thought to involve coordination of the Lewis acid to an oxygen atom of the dioxolane, which activates the C-O bond for cleavage.
Beyond hydrolysis, oxidative and reductive methods can also be employed to cleave the 1,3-dioxolane group.
Reductive Deprotection: Certain reagents can deprotect the acetal while simultaneously reducing the resulting carbonyl or other functional groups. However, chemoselective methods exist that regenerate the carbonyl functionality under reductive conditions. For example, nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol, has been shown to efficiently cleave 1,3-dioxolanes to the corresponding aldehydes or ketones. rsc.org A key advantage of this system is its chemoselectivity; functional groups such as aryl halides are typically unaffected under these conditions, making it a suitable choice for this compound. rsc.org
Oxidative Deprotection: While less common for simple deprotection to an aldehyde, oxidative cleavage of acetals can lead to other useful functional groups. For instance, treatment with reagents like N-hydroxyphthalimide (NHPI) and a cobalt catalyst in the presence of molecular oxygen can oxidize the acetal directly to an ester. However, for the purpose of regenerating the parent aldehyde, this pathway is not typically employed.
Selective Transformations of the Dioxolane Ring System
The 1,3-dioxolane ring in the target molecule serves as a protecting group for a carbonyl functionality, specifically an aldehyde. Dioxolanes are generally stable under basic, oxidative, and certain reductive conditions, which allows for selective manipulation of other parts of the molecule. thieme-connect.deorganic-chemistry.org However, specific reagents can be employed to selectively transform or remove the dioxolane ring.
The most common transformation is acid-catalyzed hydrolysis , which regenerates the parent aldehyde. This deprotection is typically achieved by treatment with aqueous acid. organic-chemistry.orgwikipedia.org The reaction proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. cdnsciencepub.com The presence of the electron-donating phenylmethoxy group and the electron-withdrawing bromine atom on the aromatic ring can influence the rate of hydrolysis, but the transformation remains a reliable method for deprotection. semanticscholar.org Various Lewis acids have also been shown to catalyze the cleavage of cyclic acetals under mild conditions. organic-chemistry.org
Another significant transformation is the reductive cleavage of the dioxolane ring. This reaction converts the acetal into a mono-protected 1,2-diol (a 2-hydroxyethyl ether). A common reagent system for this transformation is lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.comcdnsciencepub.com The reaction is believed to proceed through the formation of an intermediate oxocarbenium ion, which is then reduced by a hydride attack. cdnsciencepub.com The regioselectivity of the ring opening can be influenced by the substituents on the aromatic ring.
The stability of the dioxolane ring to many reagents allows for high chemoselectivity. For instance, the phenylmethoxy group can be cleaved via hydrogenolysis while leaving the dioxolane intact, as the latter is stable to catalytic hydrogenation conditions.
| Transformation | Reagents and Conditions | Product Type |
| Hydrolysis (Deprotection) | Aqueous acid (e.g., HCl, H₂SO₄) | Aldehyde |
| Reductive Ring Cleavage | LiAlH₄ / AlCl₃ in ether | 2-Hydroxyethyl ether |
Transformations Involving the Phenylmethoxy Protecting Group
The phenylmethoxy group, commonly known as a benzyl (Bn) ether, is a widely used protecting group for phenols and alcohols due to its general stability and the variety of methods available for its removal. cdnsciencepub.com
The cleavage of the benzyl ether in this compound would unmask a phenolic hydroxyl group, opening pathways for further functionalization at this position. Several distinct strategies can be employed for this deprotection.
Hydrogenolysis is the most common method for benzyl ether cleavage. u-szeged.hu The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). wikipedia.orgu-szeged.hunih.gov This process reductively cleaves the carbon-oxygen bond of the ether, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct. thieme-connect.deu-szeged.hu The conditions are generally mild and yields are often high. u-szeged.hunih.gov Raney nickel can also be used as a catalyst, sometimes under multiphase conditions. nih.gov
Catalytic Transfer Hydrogenation (CTH) offers a practical alternative to using pressurized hydrogen gas. researchgate.net In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, again typically Pd/C. researchgate.netacs.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, and 1,4-cyclohexadiene. researchgate.netacs.orgrsc.org CTH is often faster and can be more convenient for laboratory-scale synthesis, avoiding the need for specialized hydrogenation equipment. researchgate.net
| Method | Catalyst | Hydrogen Source | Typical Solvents |
| Catalytic Hydrogenolysis | Pd/C, Pt/C, Raney-Ni | H₂ gas | Ethanol, Methanol, THF |
| Catalytic Transfer Hydrogenation | Pd/C | Formic acid, Ammonium formate | Methanol, Ethanol |
When reductive conditions are incompatible with other functional groups in a molecule, oxidative methods provide a valuable alternative for benzyl ether deprotection.
One common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). rsc.org While DDQ is most effective for cleaving electron-rich p-methoxybenzyl (PMB) ethers, it can also remove simple benzyl ethers, often requiring photoirradiation to proceed efficiently. rsc.orgacs.org Visible-light-mediated protocols using DDQ as a catalytic photo-oxidant have been developed, enhancing the utility of benzyl ethers as temporary protecting groups compatible with functionalities sensitive to reduction, such as azides or alkynes. cdnsciencepub.comresearchgate.net
Ozone (O₃) can also be used for the mild oxidative removal of benzyl ethers. The reaction initially forms a benzoic ester, which can then be hydrolyzed under basic conditions (e.g., with sodium methoxide) to release the free alcohol or phenol. rsc.orgwikipedia.org This method is notable for its compatibility with glycosidic linkages and acetals, highlighting its selectivity. wikipedia.org Other oxidative systems, such as those involving nitroxyl (B88944) radicals, have also been reported for this transformation. rsc.orgrwth-aachen.de
| Reagent | Conditions | Key Features |
| DDQ | Photochemical / Visible light | Tolerates reduction-sensitive groups |
| Ozone (O₃) | Ozonolysis followed by basic hydrolysis | Mild conditions, compatible with acetals |
| 4-acetamido-TEMPO | With a co-oxidant (e.g., PIFA) | Catalytic, broad substrate scope |
Strong Lewis acids can facilitate the cleavage of benzyl ethers, although this method can be harsh and may lack selectivity depending on the substrate. rsc.org Tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, but stronger conditions or different Lewis acids may affect the ether linkage. nih.gov For the more labile p-methoxybenzyl (PMB) ethers, catalytic amounts of Lewis acids like aluminum chloride (AlCl₃) or tin(II) chloride (SnCl₂·2H₂O) in the presence of a scavenger like ethanethiol (B150549) (EtSH) can be effective. acs.org While generally requiring more forcing conditions for simple benzyl ethers, Lewis acid-mediated deprotection can be an option when other methods are unsuitable.
Beyond complete removal, the phenylmethoxy group itself can be a site for synthetic modification. The benzylic methylene (B1212753) (–CH₂–) protons are acidic relative to other sp³ C-H bonds and are susceptible to oxidation.
Benzylic oxidation can convert the benzyl ether into a benzoyl ester. This transformation can be achieved using various oxidizing agents. For instance, manganese catalysts with hydrogen peroxide (H₂O₂) have been shown to perform chemoselective benzylic oxidation on a wide range of functionalized molecules under mild conditions. This reaction provides a pathway to introduce a carbonyl group, and the resulting benzoate (B1203000) can be subsequently hydrolyzed under basic conditions if deprotection is desired.
Alternatively, the benzylic position can be functionalized via deprotonation . The use of a strong base can generate a benzylic carbanion. This nucleophilic intermediate can then react with various electrophiles. The acidity of the benzylic protons can be enhanced by π-coordination to an electrophilic transition metal complex, facilitating deprotonation and subsequent functionalization. This strategy allows for the introduction of alkyl, acyl, or other groups at the benzylic position, expanding the molecular complexity.
Deprotection Strategies for Benzyl Ethers
Synergistic Reactivity and Chemoselectivity Challenges
The presence of multiple reactive sites within this compound necessitates careful consideration of reaction conditions to achieve desired chemical outcomes. The aryl bromide is a handle for various cross-coupling reactions, the benzyl ether serves as a protecting group for a phenol, and the dioxolane protects a benzaldehyde. The challenge lies in selectively transforming one site without affecting the others.
Orthogonal protection refers to the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. In the context of this compound, the benzyl ether and the dioxolane acetal represent an orthogonal set.
The dioxolane is an acetal, which is characteristically labile under acidic conditions but stable to basic, hydrogenolytic, and many oxidative and reductive conditions. organic-chemistry.org Conversely, the benzyl ether is generally stable to acidic and basic conditions but is readily cleaved by hydrogenolysis (catalytic hydrogenation) or under certain oxidative conditions. organic-chemistry.orgjk-sci.com The aryl bromide is typically stable to the conditions used for both acetal and benzyl ether deprotection, although it can be reactive under reductive conditions, particularly with certain metals.
This differential reactivity allows for a strategic and stepwise unmasking of the protected functional groups. For instance, the aldehyde can be liberated by treatment with an acid catalyst, such as aqueous HCl or p-toluenesulfonic acid in a wet solvent, while the benzyl ether and aryl bromide remain intact. organic-chemistry.org Subsequently, the resulting phenol can be revealed by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and hydrogen gas, which would also leave the aryl bromide untouched under standard conditions. jk-sci.com
Conversely, the benzyl ether can be cleaved first via hydrogenolysis without affecting the dioxolane. The resulting phenol can then be engaged in further reactions before the aldehyde is deprotected under acidic conditions. This orthogonal relationship is a powerful tool in the synthesis of complex molecules where the order of functional group manipulation is critical.
Interactive Table: Orthogonal Deprotection Strategies
| Target Deprotection | Reagents and Conditions | Expected Outcome | Stability of Other Groups |
| Dioxolane (Aldehyde) | Aqueous Acid (e.g., HCl, H₂SO₄) or Lewis Acids in wet solvents | Selective cleavage of the dioxolane to reveal the aldehyde. | Benzyl ether and aryl bromide are typically stable. |
| Benzyl Ether (Phenol) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Selective cleavage of the benzyl ether to yield the phenol. | Dioxolane and aryl bromide are generally stable. |
| Benzyl Ether (Phenol) | Strong Acids (e.g., BBr₃, BCl₃) | Cleavage of the benzyl ether. | Dioxolane may also be cleaved. |
| Benzyl Ether (Phenol) | Oxidative Cleavage (e.g., DDQ) | Selective cleavage of the benzyl ether. organic-chemistry.org | Dioxolane and aryl bromide are typically stable. |
The aryl bromide moiety in this compound is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govnih.govresearchgate.netresearchgate.net A significant challenge in utilizing this reactive site is preventing undesired reactions involving the protecting groups.
For example, in a Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst and a base, the dioxolane and benzyl ether are generally stable. However, the choice of base and reaction temperature can be critical. Strongly basic conditions could potentially lead to side reactions if other sensitive functional groups were present.
A more pertinent competitive pathway arises when considering metal-halogen exchange reactions, often a prelude to functionalization of the aryl ring. The use of organolithium reagents, such as n-butyllithium or t-butyllithium, to generate an aryllithium species from the aryl bromide can be complicated by potential interactions with the protecting groups. While the dioxolane is generally stable to organolithium reagents at low temperatures, the benzylic protons of the phenylmethoxy group could potentially be abstracted by a strong, non-hindered base, leading to undesired side reactions.
Selectivity in these transformations is often controlled by the judicious choice of reagents, catalyst, and reaction conditions. For instance, in a palladium-catalyzed coupling, the ligand choice can significantly influence the reactivity and selectivity of the catalytic system. nih.gov Similarly, for metal-halogen exchange, the choice of organolithium reagent and the temperature can dictate the outcome. Using a bulkier base like t-butyllithium can disfavor proton abstraction at the benzylic position.
Interactive Table: Competitive Reaction Pathways and Selectivity Control
| Reaction Type | Desired Pathway | Potential Competitive Pathway(s) | Selectivity Control Measures |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Reaction at the C-Br bond. | Decomposition of protecting groups under harsh basic or thermal conditions. | Use of milder bases (e.g., K₂CO₃, K₃PO₄) and optimized reaction temperatures. nih.govnih.gov |
| Metal-Halogen Exchange | Formation of an aryllithium species at the C-Br bond. | Deprotonation at the benzylic position of the phenylmethoxy group. | Use of sterically hindered organolithium reagents (e.g., t-BuLi) at low temperatures. |
| Reduction | Selective reduction of another functional group in the molecule. | Reduction of the aryl bromide to an aryl C-H bond. | Avoidance of harsh reducing agents known to cleave aryl halides (e.g., certain metal hydrides under forcing conditions). Catalytic hydrogenation is generally selective for the benzyl ether. jk-sci.com |
Mechanistic Insights and Computational Studies of 2 2 Bromo 5 Phenylmethoxy Phenyl 1,3 Dioxolane Reactions
Elucidation of Reaction Mechanisms for Key Transformations
Mechanistic studies for key transformations involving 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane focus on understanding the stepwise processes of bond formation and cleavage.
The aryl bromide moiety of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. nih.govmdpi.com The generally accepted mechanism for these transformations involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com
Kinetic studies are essential for identifying the rate-determining step and optimizing reaction conditions. nih.gov Such studies typically involve monitoring the reaction progress over time under various concentrations of reactants, catalysts, and ligands. For a typical palladium-catalyzed cross-coupling of an aryl bromide, the oxidative addition of the Ar-Br bond to a Pd(0) complex is often the rate-determining step.
Key Mechanistic Steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) intermediate.
Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com
Kinetic analysis allows for the determination of the reaction order with respect to each component, providing insight into the composition of the catalytically active species and the transition state of the slowest step.
| Entry | [Aryl Bromide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10-5 |
| 2 | 0.2 | 0.15 | 1 | 2.5 x 10-5 |
| 3 | 0.1 | 0.30 | 1 | 1.3 x 10-5 |
| 4 | 0.1 | 0.15 | 2 | 2.3 x 10-5 |
This table presents hypothetical data illustrating how initial rate studies can elucidate reaction orders. The data suggest the reaction is first-order in aryl bromide and the palladium catalyst, and zero-order in the boronic acid, implicating oxidative addition as the likely rate-determining step.
The 1,3-dioxolane (B20135) group serves as a protecting group for the aldehyde functionality. Its removal via hydrolysis is typically acid-catalyzed. The mechanism of acetal (B89532) hydrolysis can proceed through different pathways, primarily the A-1 and A-2 mechanisms. semanticscholar.org
A-1 Mechanism: This pathway involves a rapid, reversible protonation of one of the dioxolane oxygen atoms, followed by a slow, unimolecular cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by water to yield a hemiacetal, which subsequently decomposes to the aldehyde and ethylene (B1197577) glycol. This is the most common mechanism for the hydrolysis of acetals derived from aromatic aldehydes.
A-2 Mechanism: This pathway involves the participation of a water molecule in the rate-determining step, attacking the protonated acetal in a bimolecular fashion. This mechanism is less common but can be observed in specific cases, such as with highly electron-withdrawing groups that destabilize the oxocarbenium ion. semanticscholar.org
For this compound, the A-1 mechanism is the most probable pathway due to the ability of the phenyl ring to stabilize the positive charge of the oxocarbenium ion intermediate.
| Substituent on Phenyl Ring | Relative Rate (krel) | Plausible Effect |
|---|---|---|
| p-Methoxy | 500 | Electron-donating, stabilizes oxocarbenium ion |
| p-Methyl | 20 | Weakly electron-donating |
| Hydrogen | 1 | Reference |
| p-Bromo | 0.2 | Weakly electron-withdrawing, destabilizes intermediate |
| p-Nitro | 0.01 | Strongly electron-withdrawing, strongly destabilizes intermediate |
This table, based on established principles of acetal hydrolysis, illustrates the significant electronic influence of substituents on the hydrolysis rate, supporting the A-1 mechanism through a charge-stabilized intermediate.
The phenylmethoxy (benzyl ether) group is another common protecting group that can be cleaved under various conditions. Mechanistic probes help to differentiate between possible pathways, such as SN1 and SN2.
SN1-type Cleavage: This mechanism is favored under strong acidic conditions. Protonation of the ether oxygen is followed by the departure of the alcohol, generating a stable benzylic carbocation. This cation is then trapped by a nucleophile. The stability of the benzyl (B1604629) carbocation makes this a favorable pathway.
SN2-type Cleavage: Reagents like bromotrimethylsilane (B50905) (TMSBr) are often used for cleaving benzyl ethers under milder, non-protic conditions. rsc.org The mechanism likely involves coordination of the silicon atom to the ether oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon, leading to inversion of configuration if the carbon is chiral. rsc.org
Studying the stereochemical outcome of the cleavage of a chiral analogue could serve as a powerful mechanistic probe. Retention or racemization would suggest an SN1 pathway, while inversion of configuration would point towards an SN2 mechanism. rsc.org
Computational Chemistry and Molecular Modeling Applications
Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for investigating reaction mechanisms where experimental data is scarce. mdpi.comasrjetsjournal.org These methods can model reaction pathways, calculate the energies of intermediates and transition states, and offer insights into the electronic structure of molecules. arxiv.org
DFT calculations can be employed to determine the thermodynamics and kinetics of the key transformations of this compound. By calculating the Gibbs free energies (ΔG) of all reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.
For instance, in the context of a Suzuki cross-coupling reaction, DFT can be used to:
Calculate the activation barrier (ΔG‡) for the oxidative addition step.
Determine the relative energies of different catalyst-ligand complexes.
The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.netnih.gov
| Reaction Step | Species | Gibbs Free Energy of Activation (ΔG‡) | Reaction Free Energy (ΔGrxn) |
|---|---|---|---|
| Oxidative Addition | TSOA | +22.5 | -5.0 |
| Transmetalation | TSTM | +15.0 | -10.5 |
| Reductive Elimination | TSRE | +18.0 | -35.0 |
This hypothetical data illustrates a typical energy profile for a cross-coupling reaction, where oxidative addition has the highest activation barrier and is therefore the rate-determining step.
A key strength of computational chemistry is its ability to locate and characterize the geometry of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency. arxiv.org
Analysis of the transition state structure provides invaluable mechanistic information:
Bond Lengths: Elongated bonds indicate bond-breaking, while shortened interatomic distances suggest bond formation.
Vibrational Analysis: The imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, visually representing the transformation from reactant to product.
For the hydrolysis of the dioxolane ring, DFT could be used to model the protonated acetal and locate the transition state for C-O bond cleavage. The geometry of this TS would reveal the extent of bond breaking and charge development, confirming the formation of an oxocarbenium ion-like structure and validating the A-1 mechanistic pathway.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate the dynamic behavior and conformational landscape of the molecule, which is critical for understanding its reactivity. nih.govrowan.edu
The molecule possesses several rotatable bonds: around the C-O bonds of the benzyloxy group, the C-C bond connecting the phenyl ring to the dioxolane ring, and the flexible 1,3-dioxolane ring itself. The puckered, envelope conformation of the dioxolane ring is a known characteristic of such structures. researchgate.net MD simulations can map the energy landscape associated with the rotation of these bonds and the puckering of the dioxolane ring.
By simulating the molecule in various solvents, researchers can understand how the environment influences its preferred shape. nih.gov These simulations track the trajectory of each atom, allowing for the identification of the most stable, low-energy conformations and the energy barriers between them. This information is crucial for predicting how the molecule might interact with reagents or bind to active sites in a biological context. For instance, the accessibility of the bromine atom for reactions like Grignard formation could be highly dependent on the molecule's dominant conformation in a given solvent. researchgate.net
Table 1: Hypothetical Conformational Energy Profile of this compound (Note: This data is illustrative and represents the type of results expected from an MD simulation.)
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Solvent |
| A | 175° | 0.00 | Tetrahydrofuran (B95107) |
| B | 65° | 2.5 | Tetrahydrofuran |
| C | -70° | 2.8 | Tetrahydrofuran |
| D | 180° | 0.25 | Water |
Spectroscopic Techniques for Mechanistic Interrogation
Spectroscopic methods are indispensable for probing reaction mechanisms by observing changes in molecular structure in real-time or by analyzing intermediates and products.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs within the NMR tube. cardiff.ac.uk This technique provides quantitative data on the consumption of reactants, the formation of products, and the appearance and disappearance of any transient intermediates. researchgate.net
A key reaction involving this compound is the formation of a Grignard reagent through the reaction of the aryl bromide with magnesium metal. In situ ¹H NMR could monitor this reaction by tracking the disappearance of the aromatic proton signals of the starting material and the appearance of new signals corresponding to the aryl magnesium bromide product. nih.govresearchgate.net Changes in the chemical shifts of the protons on the dioxolane ring and the benzylic CH₂ group would also provide evidence of the electronic changes in the molecule upon metallation. This technique would be invaluable for optimizing reaction conditions (e.g., temperature, addition rates) and identifying potential side reactions.
Table 2: Illustrative ¹H NMR Chemical Shift Changes during a Hypothetical Grignard Reaction (Note: This data is illustrative. Chemical shifts are referenced to a standard.)
| Proton | Starting Material (ppm) | Grignard Reagent (ppm) |
| Dioxolane CH | ~5.8 | ~5.7 |
| Dioxolane O-CH₂-CH₂-O | ~4.1 | ~4.0 |
| Benzylic O-CH₂-Ph | ~5.1 | ~5.1 |
| Aromatic Protons | 6.8 - 7.5 | 6.7 - 7.4 (with shifts) |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are highly effective for identifying functional groups and tracking their transformation during a reaction.
For this compound, the IR and Raman spectra would be characterized by specific vibrational bands. Key bands would include:
C-O-C stretching from the dioxolane and ether linkages, typically in the 1250-1050 cm⁻¹ region. vulcanchem.com
Aromatic C=C stretching around 1600-1450 cm⁻¹. theaic.org
Aromatic C-H stretching just above 3000 cm⁻¹. theaic.org
C-Br stretching , which would appear at lower wavenumbers, often in the 600-500 cm⁻¹ range. vulcanchem.com
A characteristic ring breathing mode of the phenyl ring, often strong in the Raman spectrum. wiley.comresearchgate.net
If the compound undergoes a reaction, such as hydrolysis of the dioxolane acetal to reveal a benzaldehyde, IR spectroscopy would clearly show the disappearance of the C-O-C acetal bands and the appearance of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Similarly, in a reaction involving the C-Br bond, changes in the low-frequency region of the Raman spectrum could be used to monitor the progress of the reaction.
Table 3: Key Vibrational Frequencies for Functional Group Monitoring (Note: Frequencies are typical and illustrative.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Dioxolane Acetal | C-O-C Stretch | 1150 - 1050 | IR |
| Phenylmethoxy Ether | C-O-C Stretch | 1250 - 1200 | IR |
| Aryl Bromide | C-Br Stretch | 600 - 500 | IR, Raman |
| Phenyl Ring | Ring Breathing | ~1000 | Raman (strong) |
| Benzaldehyde (Product) | C=O Stretch | ~1700 | IR (strong) |
Mass spectrometry (MS) is a vital tool for identifying reaction products and intermediates by measuring their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide exact molecular formulas. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. libretexts.org
The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways. libretexts.orgmiamioh.edu
Alpha-cleavage: Cleavage of the bond between the phenyl ring and the dioxolane ring, leading to a stable dioxolanyl cation or a bromophenyl radical.
Benzylic Cleavage: A very common pathway would be the cleavage of the C-O bond of the benzyloxy group to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91.
Loss of the Dioxolane Ring: Fragmentation involving the dioxolane ring itself is also possible.
Isotopic Pattern: The presence of bromine would be readily identifiable by the characteristic M and M+2 isotopic peaks of roughly equal intensity, separated by two mass units. libretexts.org
By analyzing the mass spectra of samples taken at different reaction times, one could identify products and byproducts, helping to piece together the reaction mechanism. For instance, in a coupling reaction that replaces the bromine atom, the disappearance of the characteristic bromine isotope pattern in the product's mass spectrum would confirm the success of the reaction. nih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of the Parent Compound (Note: This data is hypothetical and for illustrative purposes.)
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 336/338 | [M]⁺ (Molecular Ion) | Ionization of parent molecule |
| 245/247 | [M - C₇H₇]⁺ | Loss of benzyl group |
| 91 | [C₇H₇]⁺ | Cleavage to form benzyl cation |
| 73 | [C₃H₅O₂]⁺ | Dioxolanyl cation |
Applications and Utility of 2 2 Bromo 5 Phenylmethoxy Phenyl 1,3 Dioxolane As a Synthetic Intermediate
Building Block for Natural Product Total Synthesis
While specific total syntheses employing 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane are not extensively documented in publicly available literature, its structural motifs are present in various natural products. The compound's utility can be inferred from the common synthetic strategies used for molecules bearing similar functionalities.
Strategic Integration into Advanced Intermediates
The true power of this compound lies in its capacity to be elaborated into more complex intermediates. The dioxolane group serves as a stable protecting group for the aldehyde functionality, which can be deprotected under mild acidic conditions when needed. This allows for the selective reaction at other positions of the molecule without interference from the highly reactive aldehyde.
The bromine atom can be readily converted into a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This enables the introduction of alkyl, alkenyl, or aryl substituents, significantly increasing the molecular complexity. The benzyloxy group, a common protecting group for phenols, can be removed by hydrogenolysis to reveal a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation.
A hypothetical synthetic sequence could involve a Suzuki coupling at the bromine position, followed by deprotection of the aldehyde and a subsequent aldol (B89426) condensation or Wittig reaction to build a carbon skeleton. Finally, deprotection of the benzyloxy group could reveal a phenol (B47542) for further modification. This stepwise and controlled functionalization is a hallmark of a useful synthetic intermediate.
Synthesis of Complex Aromatic Scaffolds
The 2-bromo-5-benzyloxy substitution pattern on the phenyl ring is a key feature that allows for the construction of complex aromatic and biaryl scaffolds. One of the most powerful methods for this is the Ullmann condensation or Ullmann-type reactions, which involve the copper-catalyzed formation of carbon-oxygen or carbon-nitrogen bonds.
For instance, the bromine atom in this compound can undergo an Ullmann coupling with a phenol to form a diaryl ether. This is a crucial step in the synthesis of various natural products and biologically active molecules containing a dibenzo[b,f]oxepine core. After the formation of the diaryl ether, the protected aldehyde can be deprotected and utilized in a subsequent intramolecular cyclization reaction to construct the seven-membered oxepine ring.
| Reaction Type | Functional Group Utilized | Potential Product Scaffold |
| Suzuki Coupling | Bromine | Biaryl compounds |
| Heck Coupling | Bromine | Stilbene derivatives |
| Ullmann Condensation | Bromine | Diaryl ethers |
| Aldol Condensation | Aldehyde (after deprotection) | α,β-Unsaturated ketones |
| Wittig Reaction | Aldehyde (after deprotection) | Alkenes |
Precursor for Advanced Synthetic Intermediates
Beyond its direct use in total synthesis, this compound is an excellent starting material for the synthesis of other advanced synthetic intermediates, which can then be used to create a wide range of molecules.
Design and Synthesis of Complex Chemical Scaffolds
Functionalized benzaldehydes are pivotal in the construction of diverse heterocyclic and polycyclic scaffolds. After deprotection of the dioxolane, the resulting 2-bromo-5-(phenylmethoxy)benzaldehyde can participate in a variety of multicomponent reactions. For example, in a Biginelli reaction, it can react with a β-ketoester and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which are privileged scaffolds in medicinal chemistry.
Furthermore, the aldehyde can be used in reactions like the Pictet-Spengler reaction to construct tetrahydroisoquinoline frameworks, or in the Pomeranz-Fritsch reaction for the synthesis of isoquinolines. The presence of the bromo and benzyloxy substituents on the resulting heterocyclic systems provides further opportunities for diversification.
Derivatization for Diverse Compound Libraries
The orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for the creation of diverse compound libraries for drug discovery and other applications. Combinatorial chemistry approaches can be employed to systematically modify each of the reactive sites.
For example, a library of compounds could be generated by first performing a set of different cross-coupling reactions at the bromine position. Each of these products could then be deprotected at the aldehyde and reacted with a variety of nucleophiles. Finally, the benzyloxy group could be deprotected and etherified or esterified with a range of different partners. This would result in a large and diverse collection of molecules with a common core structure.
| Functional Group | Potential Derivatization Reactions |
| Bromine | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings |
| Dioxolane (Aldehyde) | Reductive amination, Wittig reaction, Grignard addition, aldol condensation |
| Phenylmethoxy (Phenol) | Etherification, esterification, acylation |
Development of Novel Materials and Functional Molecules
The unique electronic and structural features of this compound and its derivatives also suggest potential applications in materials science. The extended π-systems that can be generated through cross-coupling reactions at the bromine position can lead to molecules with interesting photophysical properties, such as fluorescence or phosphorescence.
These properties could be harnessed in the development of organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging. The ability to precisely tune the electronic properties of the molecule by varying the substituents introduced via the different reactive handles makes this a promising platform for the rational design of functional materials. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap of the molecule, thereby altering its absorption and emission spectra. While specific applications in this area are yet to be reported, the synthetic versatility of this intermediate opens up avenues for exploration in the field of functional organic materials.
Despite a comprehensive search of scientific literature and patent databases, no specific information was found regarding the use of This compound as a synthetic intermediate for monomers in polymer synthesis or as a building block for optoelectronic and specialty materials.
The performed searches focused on identifying research articles, patents, and chemical databases that describe the applications and utility of this specific chemical compound in the requested contexts. The search queries included:
"this compound" in polymer synthesis
"this compound" as a precursor for monomers
Synthesis of poly(p-phenylene vinylene) using "this compound"
"this compound" in optoelectronic materials
Use of "this compound" in specialty materials synthesis
"this compound" monomer synthesis patent
"this compound" optoelectronic polymer patent
"this compound" as intermediate in polymer chemistry
Synthesis of functionalized poly(p-phenylene vinylene) from dioxolane precursors
"this compound" synthesis of polymer precursors
"this compound" role in specialty polymer synthesis
Application of "this compound" in optoelectronics
Conversion of "this compound" to vinylbenzene monomers
While the searches yielded general information on the synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV), and the use of various bromo-phenyl-dioxolane derivatives in organic synthesis, a direct and explicit connection to the specified compound, "this compound," for the outlined applications could not be established.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as there is no available data to support the content for the specified sections and subsections. The requested article cannot be produced based on the current publicly available scientific and technical information.
Advanced Spectroscopic and Analytical Methodologies in Characterization Research of the Chemical Compound
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique offers unambiguous determination of molecular geometry, conformational preferences, and intermolecular interactions within the crystal lattice.
Single-Crystal X-Ray Diffraction Data Collection and Refinement Methodologies
The foundation of a successful crystal structure determination lies in the growth of high-quality single crystals suitable for X-ray diffraction. nih.gov The process begins with dissolving the purified 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane in an appropriate solvent system and allowing the solvent to evaporate slowly, encouraging the formation of well-ordered crystals. nih.gov
Once a suitable crystal is obtained, it is mounted on a diffractometer. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated. mdpi.com For analogous heterocyclic compounds, X-ray diffraction data are typically collected at low temperatures (e.g., 120 K or 170 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination. mdpi.com
The collected diffraction data are then processed, which includes cell refinement and data reduction. mdpi.com The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This refinement process adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. researchgate.net
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Related Dioxane Compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₁₄Br₂O₂ |
| Formula Weight | 390.08 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 11.173(2) Å, b = 7.789(2) Å, c = 17.519(4) Å |
| Volume | 1511.2(6) ų |
| Z | 4 |
| Calculated Density | 1.715 Mg/m³ |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.129 |
Note: This data is for a related compound, 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, and serves as an example of typical parameters reported in crystallographic studies. researchgate.net Specific data for this compound is not available in the cited literature.
Conformational Analysis and Intermolecular Interactions
The refined crystal structure provides a wealth of information regarding the molecule's conformation. For cyclic systems like the 1,3-dioxolane (B20135) ring, key conformational features include the degree of ring puckering and the orientation of substituents. In related 1,3-dioxane (B1201747) structures, the ring often adopts a chair conformation, which is the lowest energy arrangement. researchgate.net The substituents on the ring can occupy either axial or equatorial positions, and their preferred orientation is determined by steric and electronic factors. For instance, bulky substituents typically favor the equatorial position to minimize steric hindrance.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis Methodologies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
For this compound, IR and Raman spectra would be expected to show characteristic bands for the various structural components. The C-O stretching vibrations of the dioxolane and ether groups typically appear in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹. longdom.orgresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the dioxolane ring would appear just below 3000 cm⁻¹. The presence of the benzene (B151609) ring will also give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹.
Comparing experimental spectra with data from related compounds or with theoretically calculated spectra (using methods like Density Functional Theory, DFT) can aid in the precise assignment of vibrational bands. longdom.orgresearchgate.net For example, studies on 2-methoxy-1,3-dioxolane (B17582) have successfully used DFT calculations to assign experimental FT-IR and FT-Raman bands. longdom.org
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (dioxolane) | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O (ether & dioxolane) | Stretching | 1300 - 1000 |
| C-Br | Stretching | < 700 |
Note: These are general ranges and the exact positions of the bands for this compound would need to be determined experimentally.
Chromatographic Techniques for Separation and Purification Methodologies
Chromatography is an indispensable tool for the separation and purification of organic compounds from reaction mixtures and for assessing their purity. longdom.org
Advanced Column Chromatography Techniques
Column chromatography is a fundamental purification technique in synthetic chemistry. longdom.org For a compound like this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common choice. mdpi.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase. A solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is chosen to achieve optimal separation. mdpi.com The polarity of the mobile phase is carefully optimized to allow the desired compound to move down the column at an appropriate rate, separating it from impurities. longdom.org
Preparative HPLC and SFC Methodologies
For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed. This technique uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to higher resolution separations compared to standard column chromatography. sepachrom.com Both normal-phase and reverse-phase HPLC can be utilized. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com This method is scalable and can be used for the isolation of impurities. sielc.com
Supercritical Fluid Chromatography (SFC) is another advanced purification technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is often considered a more environmentally friendly "green" chemistry technique compared to HPLC due to the reduction in organic solvent usage. It is particularly effective for the separation of chiral compounds but is also applicable to a wide range of achiral molecules.
Table 3: Overview of Chromatographic Purification Techniques
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation |
|---|---|---|---|
| Advanced Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption |
| Preparative HPLC (Reverse-Phase) | C18-bonded Silica | Acetonitrile/Water | Partitioning |
Future Directions and Emerging Research Avenues for 2 2 Bromo 5 Phenylmethoxy Phenyl 1,3 Dioxolane
Sustainable Synthetic Routes: Photoredox and Electrochemistry Approaches
Traditional methods for functionalizing the aryl bromide moiety in 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane often rely on transition-metal-catalyzed cross-coupling reactions, which can require harsh conditions and expensive, toxic catalysts. Modern synthetic chemistry is pivoting towards more sustainable activation methods, with photoredox and electrochemical catalysis emerging as powerful alternatives. beilstein-journals.orgmdpi.com
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions. beilstein-journals.org For this compound, this could enable a variety of transformations at the carbon-bromine bond, such as C-C, C-N, and C-O bond formations, without the need for high temperatures.
Similarly, organic electrochemistry offers a reagent-free method for driving redox reactions. nih.gov By applying an electrical potential, the aryl bromide can be reduced to form a radical anion, which can then engage in subsequent reactions. beilstein-journals.org Both photoredox catalysis and electrosynthesis represent "greener" approaches by minimizing waste and often using less hazardous reagents. mdpi.com Future research would focus on developing specific protocols for this substrate, exploring the optimal catalysts, solvents, and reaction conditions to achieve high yields and chemoselectivity.
Table 1: Comparison of Hypothetical Sustainable Transformations
| Transformation Type | Method | Proposed Conditions | Potential Advantages |
| C-C Coupling (Arylation) | Photoredox Catalysis | Ir or Ru-based photocatalyst, visible light, amine reductant, coupling partner (e.g., boronic acid) | Mild conditions, high functional group tolerance, avoids stoichiometric metallic reagents. |
| C-N Coupling (Amination) | Electrochemistry | Divided electrochemical cell, sacrificial anode, amine nucleophile, constant current | Avoids expensive metal catalysts and ligands, precise control over redox potential. |
| Dehalogenation | Photoredox Catalysis | Eosin Y photocatalyst, visible light, Hantzsch ester as hydrogen atom donor | Environmentally benign, highly selective for C-Br bond cleavage. beilstein-journals.org |
| Carboxylation | Electrochemistry | CO2 atmosphere, undivided cell, sacrificial aluminum anode | Utilizes a renewable C1 source (CO2), direct conversion to a valuable functional group. |
Flow Chemistry and Continuous Processing for Enhanced Synthetic Efficiency
The synthesis and derivatization of intermediates like this compound are often performed in traditional batch reactors. However, flow chemistry, or continuous processing, offers significant advantages in terms of safety, efficiency, heat transfer, and scalability. nih.govnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov
This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require conditions that are difficult to achieve in batch, such as high pressures or temperatures. researchgate.net For example, a multi-step sequence to modify the target compound could be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates at each stage. mdpi.com Future research would involve designing and optimizing a continuous flow setup for the synthesis or functionalization of this compound, potentially integrating in-line purification and analysis to create a fully automated manufacturing process. researchgate.net
Table 2: Batch vs. Hypothetical Flow Synthesis for a Suzuki Coupling Reaction
| Parameter | Traditional Batch Process | Proposed Flow Process |
| Reaction Time | 6-24 hours | 5-20 minutes (residence time) nih.gov |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |
| Safety | Potential for thermal runaway, handling of large reagent volumes | Small reaction volumes at any given time, enhanced control over exotherms nih.gov |
| Scalability | Difficult, requires larger vessels | Simple, by running the system for longer periods ("numbering-up") |
| Productivity | Grams per day | Kilograms per day achievable researchgate.net |
Chemo- and Regioselective Transformations of Complex Architectures
The presence of multiple functional groups in this compound presents both an opportunity and a challenge for synthetic chemists. A key area of future research will be the development of highly chemo- and regioselective transformations that can modify one specific site on the molecule while leaving the others untouched.
For instance, synthetic strategies could be designed to selectively:
Functionalize the C-Br bond via cross-coupling, leaving the benzyl (B1604629) ether and dioxolane intact.
Cleave the benzyl ether through hydrogenolysis, exposing a phenol (B47542) without affecting the aryl bromide or acetal (B89532).
Hydrolyze the dioxolane acetal under acidic conditions to reveal the aldehyde, while preserving the other functional groups.
Achieving this level of control often depends on the careful selection of catalysts, reagents, and reaction conditions. nih.gov Research in this area would explore novel catalytic systems that can differentiate between the various reactive sites, enabling the programmed, sequential modification of the molecule to build complex structures with high precision.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The traditional process of discovering and optimizing chemical reactions is often time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. rjptonline.org ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of new, untested transformations. dartmouth.eduijsea.com
For a molecule like this compound, AI tools could be used to:
Predict Reaction Yields: Forecast the expected yield of a reaction under a specific set of conditions. dartmouth.edu
Identify Optimal Conditions: Suggest the ideal solvent, temperature, catalyst, and reagents to maximize the yield of a desired product and minimize side reactions.
Plan Synthetic Routes: Propose novel multi-step pathways to synthesize complex target molecules starting from this intermediate.
By leveraging predictive models, chemists can significantly reduce the number of experiments needed, accelerating the discovery of new synthetic methods and the production of valuable compounds. eurekalert.orgappliedclinicaltrialsonline.com Future work will focus on developing and refining predictive models specifically for the types of transformations relevant to this and other polyfunctionalized aromatic compounds.
Table 3: Hypothetical AI-Powered Reaction Prediction
| Input Reactants | Input Conditions | Predicted Major Product | Predicted Yield | Confidence Score |
| Target Compound + Phenylboronic Acid | Pd(PPh3)4, K2CO3, Toluene (B28343), 80°C | 2-[2-phenyl-5-(phenylmethoxy)phenyl]-1,3-dioxolane | 85% | 92% |
| Target Compound + Pyrrolidine | Pd(dba)2, BINAP, NaOtBu, Toluene, 100°C | 2-[2-(pyrrolidin-1-yl)-5-(phenylmethoxy)phenyl]-1,3-dioxolane | 78% | 88% |
| Target Compound + Phenylboronic Acid | NiCl2(dppp), K3PO4, Dioxane, 60°C | 2-[2-phenyl-5-(phenylmethoxy)phenyl]-1,3-dioxolane | 65% | 75% |
Development of Novel Protecting Group Strategies and Methodologies
Protecting groups are fundamental tools in organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with a reaction elsewhere in the molecule. jocpr.com The compound this compound already contains two common protecting groups: the dioxolane protects an aldehyde, and the benzyl group protects a phenol.
Future research will likely explore the development and application of new protecting group strategies in syntheses involving this intermediate. A key concept is orthogonality , where multiple protecting groups are used in a single molecule, each of which can be removed under a unique set of conditions without affecting the others. jocpr.comiris-biotech.de This allows for the selective deprotection and modification of specific sites in a complex, multi-step synthesis.
Emerging research avenues could include:
Developing Novel Protecting Groups: Creating new protecting groups for the phenol or aldehyde functionalities that offer improved stability or can be removed under even milder or more specific conditions.
Enzymatic Deprotection: Using enzymes to selectively cleave protecting groups, offering unparalleled selectivity under biocompatible conditions.
Photolabile Protecting Groups: Employing protecting groups that can be removed by exposure to light of a specific wavelength, providing precise spatial and temporal control over the unmasking of a functional group.
These advanced strategies would enhance the utility of this compound as a sophisticated building block for the synthesis of pharmaceuticals, natural products, and materials.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[2-bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves protecting a carbonyl group (e.g., aldehyde or ketone) as a dioxolane acetal. A common approach is to react 2-bromo-5-(phenylmethoxy)benzaldehyde with ethylene glycol under acidic conditions. Key parameters to optimize include:
- Catalyst selection : Amberlyst 15, BF₃·Et₂O, or HClO₄ can be used, with Amberlyst 15 offering recyclability and reduced side reactions .
- Solvent and temperature : Benzene or toluene under reflux (Dean-Stark trap for water removal) improves equilibrium shift toward acetal formation .
- Purification : Column chromatography or recrystallization from hexane/ethyl acetate mixtures enhances purity.
Q. How can the bromine substituent in this compound be leveraged for further functionalization?
Methodological Answer: The bromine atom at the 2-position is highly reactive in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). To achieve selective substitution:
- SNAr : Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–120°C .
- Cross-coupling : Employ Pd(PPh₃)₄ or XPhos Pd G3 with aryl boronic acids in THF/H₂O (3:1) under inert atmosphere .
- Monitoring : Track reaction progress via TLC (Rf shift) or GC-MS for intermediates.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer: Complex splitting in ¹H/¹³C NMR may arise from restricted rotation of the phenylmethoxy group or dioxolane ring dynamics. To address this:
- Variable-temperature NMR : Conduct experiments at −40°C to slow rotational isomerism and simplify spectra .
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .
- X-ray crystallography : Confirm molecular geometry and substituent positions if crystalline material is obtainable .
Q. How does the electronic environment of the bromine atom influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing phenylmethoxy group at the 5-position activates the bromine toward oxidative addition in Pd-catalyzed reactions. To study this:
- DFT calculations : Compare charge distribution at the bromine site with analogs lacking the methoxy group .
- Kinetic studies : Measure reaction rates under standardized conditions (e.g., Suzuki coupling with 4-methoxyphenylboronic acid) .
- Hammett analysis : Correlate substituent effects (σ values) with reaction efficiency .
Q. What safety protocols are critical when handling this brominated aromatic compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential release of HBr gas during substitution reactions .
- Waste disposal : Quench residual bromine with NaHCO₃ solution before aqueous waste disposal .
Q. How can computational methods aid in predicting the compound’s reactivity or stability?
Methodological Answer:
- Molecular modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Density Functional Theory (DFT) : Simulate hydrolysis pathways of the dioxolane ring under acidic/basic conditions .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties for drug discovery applications .
Applications in Academic Research
Q. What role does this compound play in studying halogen effects on supramolecular assemblies?
Methodological Answer: The bromine atom can participate in halogen bonding with electron-rich moieties (e.g., carbonyl groups). To investigate:
Q. How is this compound used in developing photoactive materials?
Methodological Answer: The phenylmethoxy group enhances conjugation, making the compound a candidate for:
- Fluorescence studies : Measure quantum yields in solvents of varying polarity .
- Photocatalysis : Test as a photosensitizer in TiO₂-based systems under UV-vis light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
